molecular formula C10H18BrNO2 B8446683 7-Aza-spiro[3.5]non-2-yl acetate, hydrobromide

7-Aza-spiro[3.5]non-2-yl acetate, hydrobromide

Cat. No. B8446683
M. Wt: 264.16 g/mol
InChI Key: JJRDJBKTUYXXIK-UHFFFAOYSA-N
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Patent
US08394787B2

Procedure details

0.800 g (2.91 mmoles) of benzyl 2-hydroxy-7-aza-spiro-[3.5]nonane-7-carboxylate (WO 9222550) is slowly added to 5 ml of a 5.7N solution of hydrobromic acid in acetic acid cooled to 0° C. After stirring for 1 hr at 0° C., 50 ml of diethyl ether are added and the medium is stirred for 1 hr. The precipitate formed is filtered on a fritted filter and copiously rinsed with diethyl ether. After drying overnight under vacuum at 80° C., 0.380 g of the expected product are obtained in the form of a white solid.
Quantity
0.8 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]1[CH2:5][C:4]2([CH2:10][CH2:9][N:8](C(OCC3C=CC=CC=3)=O)[CH2:7][CH2:6]2)[CH2:3]1.[BrH:21].[CH2:22]([O:24]CC)[CH3:23]>C(O)(=O)C>[BrH:21].[C:22]([O:1][CH:2]1[CH2:3][C:4]2([CH2:6][CH2:7][NH:8][CH2:9][CH2:10]2)[CH2:5]1)(=[O:24])[CH3:23] |f:4.5|

Inputs

Step One
Name
Quantity
0.8 g
Type
reactant
Smiles
OC1CC2(C1)CCN(CC2)C(=O)OCC2=CC=CC=C2
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After stirring for 1 hr at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the medium is stirred for 1 hr
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The precipitate formed
FILTRATION
Type
FILTRATION
Details
is filtered on a fritted filter
WASH
Type
WASH
Details
copiously rinsed with diethyl ether
CUSTOM
Type
CUSTOM
Details
After drying overnight under vacuum at 80° C.
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
Br.C(C)(=O)OC1CC2(C1)CCNCC2
Measurements
Type Value Analysis
AMOUNT: MASS 0.38 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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